tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Description
“(1R,5S,6R)-3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1212105-25-3 . It has a molecular weight of 163.6 .
Molecular Structure Analysis
The IUPAC Name of this compound is (1R,5S)-3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride . The Inchi Code is 1S/C6H9NO2.ClH/c8-6 (9)5-3-1-7-2-4 (3)5;/h3-5,7H,1-2H2, (H,8,9);1H/t3-,4+,5+ .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound that finds large applications in synthetic organic chemistry
Mode of Action
The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .
Biochemical Pathways
It’s known that the compound plays a significant role in the chemoselective transformation of biomass-related compounds to fine chemicals and fuels .
Pharmacokinetics
The compound’s efficiency and versatility in synthetic organic chemistry suggest that it may have favorable pharmacokinetic properties .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds results in the creation of tertiary butyl esters . These esters have large applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the process . Furthermore, the solvent and catalyst play important roles in the chemoselective transformation of biomass-related compounds to fine chemicals and fuels .
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRVIGHEROTFW-XHNCKOQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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